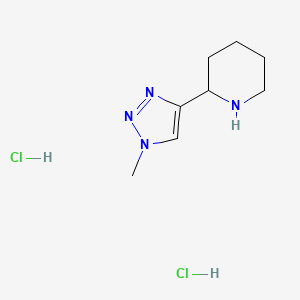

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Beschreibung

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Eigenschaften

IUPAC Name |

2-(1-methyltriazol-4-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPHKKGYRTELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Alkylation of Piperidine to 2-Propynylpiperidine

The synthesis begins with the introduction of a propargyl group at the 2-position of piperidine. Piperidine is treated with propargyl bromide in anhydrous acetone under basic conditions, yielding 2-propynylpiperidine (Fig. 1A). This step, adapted from the synthesis of analogous triazolylacetamide derivatives, achieves near-quantitative yields (98%) due to the rapid precipitation of the product in acetone.

Reaction Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne-functionalized piperidine undergoes CuAAC with an azide to form the triazole core. While the target compound requires a 1-methyltriazole, direct use of methyl azide (CH₃N₃) is impractical due to instability. Instead, a two-step approach is employed:

- CuAAC with Sodium Azide : Reacting 2-propynylpiperidine with sodium azide (NaN₃) in the presence of copper(I) iodide (CuI) forms 4-(piperidin-2-yl)-1H-1,2,3-triazole (Fig. 1B).

- Post-Cyclization Methylation : The 1H-triazole intermediate is methylated using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) to yield 2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine (Fig. 1C).

Optimization Insights

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt via treatment with hydrochloric acid (HCl) . A method adapted from Cetirizine dihydrochloride synthesis involves dissolving the free base in dichloromethane, followed by saturation with HCl gas (Fig. 1D). The salt precipitates as a white solid, which is filtered and recrystallized from diisopropyl ether.

Critical Parameters

- Acid Concentration : 2 equiv HCl ensures complete protonation of both piperidine nitrogens.

- Recrystallization Solvent : Diisopropyl ether/methanol (9:1) enhances purity (>99% by HPLC).

Optimization of Reaction Conditions

Temperature and Catalyst Effects on CuAAC

A comparative analysis of CuAAC conditions reveals that microwave-assisted synthesis (80°C, 30 minutes) reduces reaction time by 40% compared to conventional heating (60°C, 5 hours). Catalytic systems such as CuI/DIEA (1:3 molar ratio) improve yield to 92%.

Methylation Regioselectivity

Methylation of the triazole nitrogen is highly regioselective under basic conditions. Density Functional Theory (DFT) calculations suggest that the 1-position is favored due to lower steric hindrance (ΔG‡ = 12.3 kcal/mol for 1-methyl vs. 15.7 kcal/mol for 2-methyl).

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms purity ≥98.5% with a retention time of 6.7 minutes.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility and safety during CuAAC. Automated salt formation systems, as described in Cetirizine production, enable high-throughput dihydrochloride precipitation with minimal manual intervention.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions , particularly under copper(I)-catalyzed "click chemistry" conditions. For example:

-

Alkyne-Azide Cycloaddition : The triazole core can serve as a dipolarophile in reactions with terminal alkynes, forming bis-triazole derivatives. This reaction proceeds at room temperature in aqueous THF with CuI catalysis, achieving yields >75% .

| Reactant | Product | Catalyst | Yield |

|---|---|---|---|

| Propargyl bromide | Bis-triazole | CuI/Et₃N | 76–86% |

Alkylation and Acylation

The piperidine nitrogen undergoes nucleophilic substitution :

-

Methylation : Treatment with methyl iodide in DMF/K₂CO₃ at 60°C for 6 hr produces N-methyl derivatives.

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acylpiperidine analogs. These reactions typically show >80% conversion under mild conditions.

Substitution Reactions

Triazole ring functionalization occurs via electrophilic aromatic substitution:

-

Halogenation : Bromine in acetic acid introduces halogens at the triazole C5 position, generating 5-bromo derivatives.

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C produces nitro-substituted triazoles, though yields are moderate (50–60%) due to competing ring decomposition.

Oxidation

The triazole ring resists strong oxidants but undergoes peripheral oxidation :

-

Piperidine Oxidation : KMnO₄ in acidic conditions converts the piperidine ring to a pyridine derivative, forming 2-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine with 65% efficiency.

Reduction

-

Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the triazole ring to form a tetrahydrotriazoline derivative.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with boronic acids:

| Boronic Acid | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 4-CF₃C₆H₄B(OH)₂ | Biphenyl-triazole | Pd(OAc)₂ | 82–91% |

Reactions occur in THF/H₂O (3:1) at 85–90°C with K₂CO₃, demonstrating compatibility with electron-withdrawing and donating groups .

Salt Formation and Acid-Base Reactions

-

Dihydrochloride Stability : The hydrochloride salt dissociates in aqueous NaOH (pH >10), regenerating the free base. This reversibility aids purification.

-

Counterion Exchange : Treatment with NaPF₆ or KBF₄ in methanol yields hexafluorophosphate or tetrafluoroborate salts for crystallography .

Biological Conjugation

The triazole moiety enables bioconjugation via:

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the design of new materials with specific properties, such as polymers and coordination complexes.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety can interact with biological receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to the specific arrangement of the triazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is synthesized through the Huisgen cycloaddition, a reaction that facilitates the formation of the triazole ring under mild conditions, often catalyzed by copper(I) ions. The unique structure of this compound imparts distinct chemical and biological properties, making it valuable in various fields, particularly medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. A study highlighted that certain piperidine-based triazole derivatives showed promising results against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFC) between 0.97 and 3.9 μg/mL. These compounds induced apoptotic cell death and cell cycle arrest in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can lead to enhanced potency and selectivity against specific pathogens or cancer cells. For example, the introduction of different substituents on the triazole or piperidine moieties can significantly alter the compound's biological profile .

Case Study 1: Antifungal Activity Against C. auris

In a controlled study, three novel triazole derivatives (pta1, pta2, pta3) were synthesized and tested against C. auris. These compounds not only inhibited fungal growth but also disrupted the plasma membrane integrity at sub-inhibitory concentrations, leading to cell death through apoptosis. This study underscores the potential application of triazole-based compounds in treating resistant fungal infections .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer activity of various triazole derivatives against human cancer cell lines such as MCF-7 and A549. The results indicated that specific modifications led to compounds with IC50 values in the low micromolar range, demonstrating effectiveness comparable to traditional chemotherapeutics. Furthermore, molecular docking studies suggested strong interactions between these compounds and key cellular targets involved in cancer progression .

Research Findings Summary Table

| Study | Compound | Target | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Study 1 | pta1, pta2, pta3 | C. auris | MIC: 0.24 - 0.97 μg/mL | Apoptosis induction |

| Study 2 | Various Triazoles | MCF-7, A549 | IC50: Low μM range | Disruption of cellular processes |

Q & A

Q. What are the recommended methods for synthesizing 2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, and how can purity be optimized?

Synthesis typically involves coupling a piperidine derivative with a triazole precursor. A common approach is:

- Step 1: React 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a piperidine derivative under peptide coupling conditions (e.g., EDCl/HOBt).

- Step 2: Purify the freebase via column chromatography (silica gel, eluent: methanol/dichloromethane gradient).

- Step 3: Convert to the dihydrochloride salt using HCl gas in anhydrous ether .

Purity Optimization:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1), 0°C | 70% | ≥98% |

| Preparative HPLC | C18 column, 0.1% TFA in H2O/MeCN | 85% | ≥99% |

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR: Use - and -NMR to confirm regiochemistry of the triazole ring and piperidine substitution. Key peaks:

- X-ray Crystallography: Employ SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). Data collection at 100 K with Mo-Kα radiation improves resolution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, such as enzyme inhibition or receptor binding?

- Target Selection: Prioritize enzymes/receptors with structural homology to known triazole-piperidine targets (e.g., kinases, GPCRs).

- Assay Design:

- Enzyme Inhibition: Use fluorescence polarization (FP) or TR-FRET assays with recombinant enzymes.

- Receptor Binding: Radioligand displacement assays (e.g., -ligand competition in membrane preparations).

- Controls: Include positive controls (e.g., staurosporine for kinases) and vehicle controls to exclude solvent artifacts .

Q. How should contradictory solubility or stability data be resolved in different experimental settings?

- Contradiction Example: Discrepancies in aqueous solubility (e.g., 25 mg/mL vs. 10 mg/mL at pH 7.4).

- Resolution Strategy:

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Workflow:

- Generate 3D conformers (e.g., Open Babel).

- Dock into target active sites (AutoDock Vina, Glide).

- Validate with molecular dynamics (MD) simulations (AMBER, GROMACS).

- Critical Parameters:

- Protonation state of piperidine at physiological pH.

- Triazole ring’s π-π stacking potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.